2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-ethoxyphenyl)acetamide
CAS No.: 878059-41-7
Cat. No.: VC4466834
Molecular Formula: C26H31N3O5S
Molecular Weight: 497.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 878059-41-7 |
---|---|
Molecular Formula | C26H31N3O5S |
Molecular Weight | 497.61 |
IUPAC Name | 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-ethoxyphenyl)acetamide |
Standard InChI | InChI=1S/C26H31N3O5S/c1-2-34-23-14-8-6-12-21(23)27-25(30)19-35(32,33)24-17-29(22-13-7-5-11-20(22)24)18-26(31)28-15-9-3-4-10-16-28/h5-8,11-14,17H,2-4,9-10,15-16,18-19H2,1H3,(H,27,30) |
Standard InChI Key | LGTAHGKOZPFWEZ-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound has the molecular formula C₂₆H₃₁N₃O₅S and a molecular weight of 497.6 g/mol . Key structural components include:
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Indole core: A bicyclic aromatic system known for interactions with biological targets via π-π stacking and hydrophobic effects.
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Sulfonamide group (-SO₂NH-): Imparts hydrogen-bonding capacity and metabolic stability.
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Azepane ring: A seven-membered saturated heterocycle contributing to conformational flexibility.
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2-Ethoxyphenyl acetamide moiety: Enhances lipophilicity and influences pharmacokinetic properties.
The IUPAC name is 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-ethoxyphenyl)acetamide, with the SMILES notation:
COC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
.
Table 1: Comparative Molecular Properties of Related Compounds
Property | Target Compound | VC7080530 | EVT-2609822 |
---|---|---|---|
Molecular Formula | C₂₆H₃₁N₃O₅S | C₂₁H₂₉N₃O₅S | C₂₄H₂₆BrN₃O₄S |
Molecular Weight (g/mol) | 497.6 | 435.54 | 532.45 |
Key Functional Groups | Ethoxyphenyl | Methoxyethyl | Bromophenyl |
LogP (Predicted) | 4.2 | 3.8 | 5.1 |
Synthesis and Optimization
Synthetic Pathways
While explicit details for this compound are unavailable, analogous indole-sulfonamide syntheses typically involve:
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Indole functionalization: Alkylation at the N1 position using 2-(azepan-1-yl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
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Sulfonylation: Reaction with chlorosulfonyl acetate at the C3 position of indole, requiring anhydrous dichloromethane and catalytic DMAP.
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Amide coupling: Condensation of the sulfonyl intermediate with 2-ethoxyaniline using HATU or EDCI as coupling agents .
Critical challenges include minimizing racemization during amide bond formation and purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Yield Optimization Strategies
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Temperature control: Maintaining 0–5°C during sulfonylation prevents side reactions.
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Solvent selection: Tetrahydrofuran (THF) improves solubility of azepane intermediates compared to DMSO.
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Catalytic additives: 4-Dimethylaminopyridine (DMAP) enhances acylation efficiency by 20–30% .
Structure-Activity Relationships (SAR)
Role of the Azepane Ring
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Conformational flexibility: The azepane’s chair-boat transitions enable adaptation to hydrophobic enzyme pockets, as observed in SARS-CoV-2 RdRp inhibitors .
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Basic nitrogen: Protonation at physiological pH may facilitate ionic interactions with aspartate/glutamate residues in targets like viral polymerases .
Impact of the 2-Ethoxyphenyl Group
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Electron-donating effects: The ethoxy substituent (-OCH₂CH₃) increases electron density on the phenyl ring, enhancing binding to aromatic amino acids (e.g., tryptophan) .
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Solubility trade-off: Compared to unsubstituted phenyl analogs, the ethoxy group reduces LogP by 0.3–0.5 units but decreases aqueous solubility by ~15%.
Table 2: Pharmacological Activity vs. Substituent Variations
R Group | IC₅₀ (μM) | LogP | Solubility (μg/mL) |
---|---|---|---|
2-Ethoxyphenyl | 1.11* | 4.2 | 12.3 |
4-Bromophenyl | 3.76 | 5.1 | 8.9 |
2-Methoxyethyl | 4.55 | 3.8 | 18.7 |
*Predicted based on structural analogs .
Analytical Characterization
Spectroscopic Data
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